2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide
Description
2-(4-Bromo-2-formylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide is a structurally complex acetamide derivative featuring a brominated and formylated phenoxy group linked to a 1,4-benzodioxin moiety via an acetamide bridge. This compound is likely of interest in medicinal chemistry due to the benzodioxin scaffold, which is prevalent in pharmaceuticals targeting neurological and inflammatory conditions (e.g., apremilast, a related benzodioxin-containing acetamide) .
Properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c19-13-5-6-15(12(7-13)9-21)24-11-18(22)20-8-14-10-23-16-3-1-2-4-17(16)25-14/h1-7,9,14H,8,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSBLDZORCCHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)COC3=C(C=C(C=C3)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₃BrN₂O₃
- Molecular Weight : 353.18 g/mol
- CAS Number : 1402667-16-6
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The presence of bromine and the benzodioxin moiety are particularly noteworthy due to their roles in enhancing biological interactions.
Antimicrobial Activity
Recent studies have shown that derivatives of compounds similar to this compound possess promising antimicrobial properties. For instance:
- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial lipid biosynthesis and disruption of cell membrane integrity.
- In Vitro Studies : Compounds were tested against various bacterial strains (both Gram-positive and Gram-negative) and fungi using methods such as the turbidimetric method. Results indicated that certain derivatives exhibited significant inhibitory effects on microbial growth.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| d1 | Staphylococcus aureus | 8 µg/mL |
| d2 | Escherichia coli | 16 µg/mL |
| d3 | Candida albicans | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly against human breast cancer cell lines (MCF7):
- Cell Viability Assays : Using the Sulforhodamine B (SRB) assay, it was found that certain derivatives significantly reduced cell viability in a dose-dependent manner.
- Key Findings :
- Compounds d6 and d7 demonstrated the highest cytotoxicity against MCF7 cells with IC50 values below 10 µM.
- Molecular docking studies suggested effective binding interactions with estrogen receptors, indicating a potential mechanism for anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| d6 | MCF7 | 8.5 |
| d7 | MCF7 | 9.0 |
Case Studies
Several studies have explored the biological activity of related compounds. For example:
- Study on Thiazole Derivatives : Research highlighted that thiazole-containing compounds exhibited both antimicrobial and anticancer activities through similar mechanisms involving lipid biosynthesis inhibition and receptor interaction .
- Molecular Docking Studies : Molecular modeling techniques have been employed to predict the binding affinities of these compounds to various biological targets, further supporting their potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following sections compare the target compound with analogs based on substituents, synthesis, physicochemical properties, and biological activity.
Substituent Variations on the Phenoxy Group
Halogen and Carbonyl Modifications
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: This analog replaces the formylphenoxy with a pyridazinone ring and a 4-methoxybenzyl group. It acts as a potent FPR2 agonist, highlighting the role of bromophenyl groups in receptor binding .
- 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31): Features a fluorophenoxy and butyryl group, yielding a lower melting point (84°C) compared to brominated analogs, likely due to reduced molecular symmetry .
Table 1: Substituent Effects on Physicochemical Properties
Amide Linkage and Attached Moieties
Benzodioxin vs. Other Aromatic Systems
- Target Compound : The 2,3-dihydro-1,4-benzodioxin-3-ylmethyl group may enhance solubility through oxygen lone-pair interactions and participate in hydrogen bonding .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide : Replaces benzodioxin with a benzothiazole ring, introducing a trifluoromethyl group for metabolic stability. Such modifications are common in kinase inhibitors .
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[rel-(4R,7S)-...]acetamide : A benzodioxin-containing analog with a bicyclic isoindole moiety, demonstrating the versatility of benzodioxin in scaffold design .
Amide vs. Sulfonamide Linkages
- 2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide : A sulfonamide-linked benzamide with a chloropyridine group, highlighting how linkage type (amide vs. sulfonamide) affects electronic properties and target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
